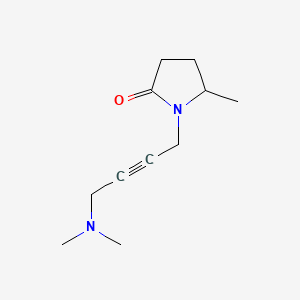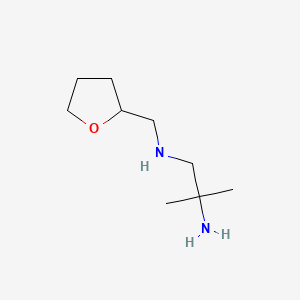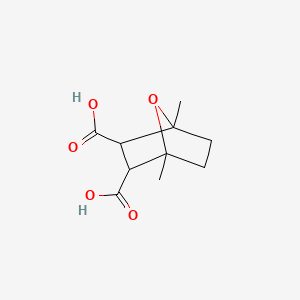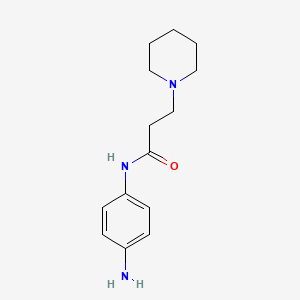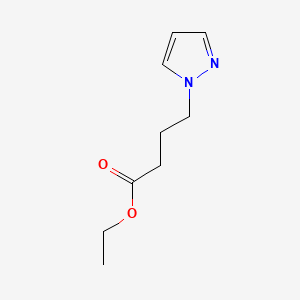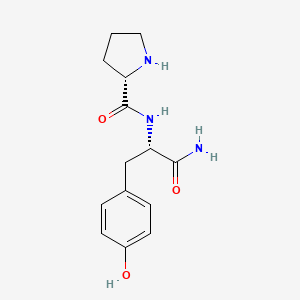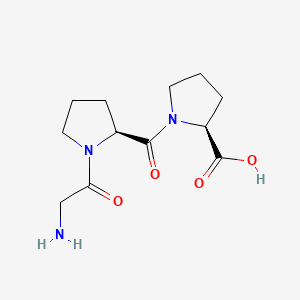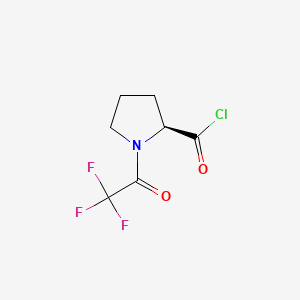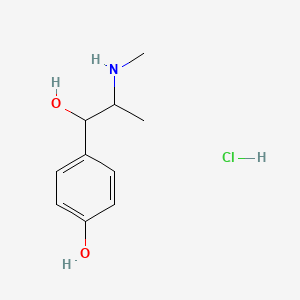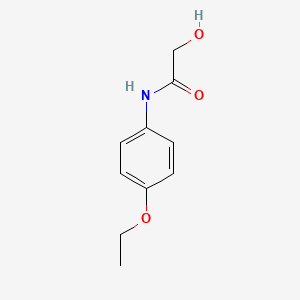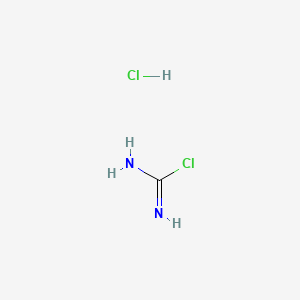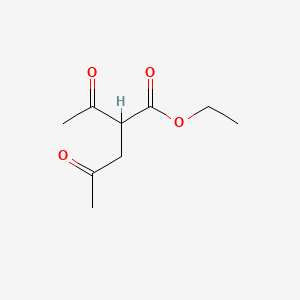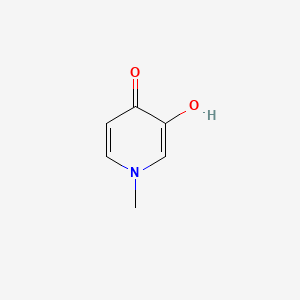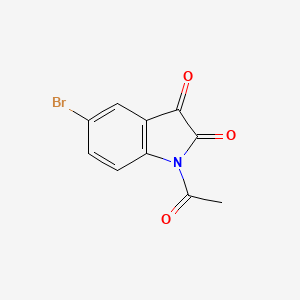
1-Acetyl-5-bromo-1H-indole-2,3-dione
Vue d'ensemble
Description
1-Acetyl-5-bromo-1H-indole-2,3-dione is a chemical compound belonging to the indole family, characterized by its unique structure that includes an acetyl group, a bromine atom, and a dione moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Mécanisme D'action
Target of Action
1-Acetyl-5-bromo-1H-indole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities . The specific pathways affected would depend on the specific targets of this compound.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione typically involves the bromination of 1-acetylindole-2,3-dione. The reaction is carried out under controlled conditions using bromine or a bromine source in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The dione moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Condensation Reactions: Reagents like hydrazine or hydroxylamine are used in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole compound.
Condensation Products: Condensed products with different functional groups.
Applications De Recherche Scientifique
1-Acetyl-5-bromo-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-Acetyl-1H-indole-2,3-dione: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-1H-indole-2,3-dione:
1-Acetyl-5-chloro-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Acetyl-5-bromo-1H-indole-2,3-dione is unique due to the presence of both the acetyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
1-acetyl-5-bromoindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNHBSIKDWLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one](/img/structure/B1335021.png)
